2-Chloro-5-iodoanisole

Description

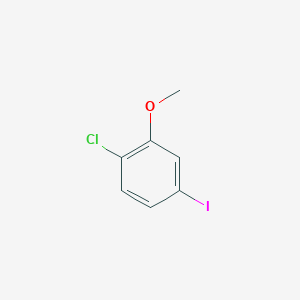

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOAEMJHYWJFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469029 | |

| Record name | 2-Chloro-5-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161949-50-4 | |

| Record name | 1-Chloro-4-iodo-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161949-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Chloro-5-iodoanisole (CAS No: 161949-50-4), a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry.

Core Chemical Information

This compound is a disubstituted anisole derivative containing both chlorine and iodine atoms on the benzene ring. Its structure makes it a versatile building block in the synthesis of more complex molecules.[1][2] It is recognized for its utility in nucleophilic aromatic substitution reactions, which are pivotal for introducing halogen atoms into aromatic systems.[1]

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | 1-Chloro-4-iodo-2-methoxybenzene |

| CAS Number | 161949-50-4[2][3][4][5] |

| Molecular Formula | C₇H₆ClIO[2][3][4][5] |

| Molecular Weight | 268.48 g/mol [2][3][4][5] |

| Synonyms | 2-Chloro-5-iodo-1-methoxybenzene |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Appearance | Off-white powder/solid | [1] |

| Melting Point | 39-40 °C | [4] |

| Boiling Point | 275.3 ± 20.0 °C (Predicted) | [4] |

| Density | 1.820 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 120.296 °C | [1] |

| Vapor Pressure | 0.009 mmHg at 25°C | [1] |

| Refractive Index | 1.604 | [1] |

| Purity | Available in ≥97% and ≥98% | [2] |

Spectroscopic Data (Predicted and Expected)

Predicted ¹H and ¹³C NMR Data

The following ¹H and ¹³C NMR chemical shifts have been predicted using computational models. These values should be used as a guide for spectral interpretation.

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.5 | d | Ar-H |

| ~7.3 | dd | Ar-H |

| ~6.8 | d | Ar-H |

| ~3.9 | s | -OCH₃ |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~156 | Ar-C-O |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~122 | Ar-C-Cl |

| ~115 | Ar-C |

| ~90 | Ar-C-I |

| ~56 | -OCH₃ |

Expected FT-IR Spectral Features

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (-OCH₃) |

| 1600-1475 | C=C stretch | Aromatic ring |

| 1300-1000 | C-O stretch | Aryl ether |

| 850-550 | C-Cl stretch | Aryl chloride |

| ~500 | C-I stretch | Aryl iodide |

Expected Mass Spectrometry Fragmentation

In mass spectrometry (electron ionization), this compound is expected to exhibit a molecular ion peak (M⁺) at m/z 268 (and a characteristic M+2 peak for the ³⁷Cl isotope). Common fragmentation patterns for halogenated anisoles include the loss of a methyl radical (M⁺ - 15), followed by the loss of a carbonyl group (M⁺ - 15 - 28).[6] The loss of the halogen atoms (Cl or I) is also a probable fragmentation pathway.[7]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised from its precursor, 2-chloro-5-iodobenzoic acid. The synthesis of 2-chloro-5-iodobenzoic acid itself is well-documented and typically starts from o-chlorobenzoic acid.[8][9]

Proposed Experimental Protocol for Synthesis

The following is a proposed multi-step synthesis of this compound from o-chlorobenzoic acid.

Step 1: Nitration of o-Chlorobenzoic Acid

-

o-Chlorobenzoic acid is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, yielding 2-chloro-5-nitrobenzoic acid.[8]

Step 2: Reduction of the Nitro Group

-

The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g., ammonium chloride), to give 2-chloro-5-aminobenzoic acid.[8]

Step 3: Diazotization and Iodination (Sandmeyer-type Reaction)

-

The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., sulfuric acid).

-

The diazonium salt is then treated with a solution of potassium iodide to replace the diazonium group with iodine, yielding 2-chloro-5-iodobenzoic acid.[9]

Step 4: Reduction of Carboxylic Acid to Alcohol

-

The 2-chloro-5-iodobenzoic acid is reduced to the corresponding benzyl alcohol, (2-chloro-5-iodophenyl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Step 5: Williamson Ether Synthesis

-

The resulting (2-chloro-5-iodophenyl)methanol is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide.

-

The alkoxide is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final product, this compound.

Applications in Drug Development

This compound and its precursors are valuable intermediates in the synthesis of pharmaceuticals, particularly in the development of SGLT2 inhibitors for the treatment of type 2 diabetes.

Intermediate for SGLT2 Inhibitors

The precursor, 2-chloro-5-iodobenzoic acid, is a key starting material in the synthesis of the SGLT2 inhibitor, empagliflozin.[3][10][11] The synthesis involves converting the benzoic acid to the corresponding benzoyl chloride, followed by a Friedel-Crafts reaction and subsequent modifications to build the final drug molecule.[3][11]

Building Block for Protein Degraders

This compound is also classified as a protein degrader building block.[2] Halogenated aromatic compounds are frequently used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other protein degraders, where they can serve as fragments that bind to the target protein or as handles for linking different parts of the molecule.

Safety and Handling

GHS Hazard Information

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |

| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Note: This information is based on available safety data sheets for this compound and related compounds. A comprehensive toxicological profile is not available.

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light. Recommended storage temperature is 2-8°C.

Conclusion

This compound is a valuable halogenated building block with significant potential in organic synthesis, particularly in the pharmaceutical industry. While detailed experimental data on its spectroscopic properties and a specific, optimized synthesis protocol are not widely disseminated in public literature, its utility is evident from its role as a precursor to key intermediates for SGLT2 inhibitors and its classification as a protein degrader building block. Further research into its synthesis and reactivity will likely expand its applications in the development of novel therapeutics.

References

- 1. Cas 161949-50-4,this compound | lookchem [lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]

- 4. This compound | 161949-50-4 [m.chemicalbook.com]

- 5. This compound [aromalake.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. scribd.com [scribd.com]

- 8. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]

- 11. Empagliflozin synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-5-iodoanisole: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 2-Chloro-5-iodoanisole (IUPAC name: 1-Chloro-4-iodo-2-methoxybenzene), a halogenated aromatic compound with applications in organic synthesis. This document details its chemical structure, physical properties, and provides a detailed experimental protocol for its preparation from 2-chloroanisole via electrophilic iodination.

Chemical Structure and Properties

This compound is a disubstituted anisole derivative carrying both a chlorine and an iodine atom on the benzene ring.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-Chloro-4-iodo-2-methoxybenzene | [1] |

| CAS Number | 161949-50-4 | [2] |

| Molecular Formula | C₇H₆ClIO | [2] |

| Molecular Weight | 268.48 g/mol | [2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 39-40 °C | [3] |

| Boiling Point | 275.297 °C at 760 mmHg | [3] |

| Density | 1.821 g/cm³ | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic iodination of 2-chloroanisole. The methoxy group (-OCH₃) is an ortho-, para-directing group, and the chlorine atom is also ortho-, para-directing, albeit a deactivator. The directing effects of both substituents favor the introduction of the iodine atom at the position para to the methoxy group and meta to the chlorine atom, resulting in the desired product.

Several methods can be employed for the iodination of aromatic compounds. Two common and effective methods are presented below.

Method 1: Iodination using Iodine and Periodic Acid

This method utilizes elemental iodine in the presence of periodic acid as an oxidizing agent. The periodic acid activates the iodine, making it a more potent electrophile.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroanisole (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine (I₂, 0.4 equivalents) and periodic acid dihydrate (H₅IO₆, 0.215 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 65-70 °C with continuous stirring. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of iodine.

-

Work-up: After the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature and pour it into a beaker containing water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.[4]

Method 2: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent. The reaction is often catalyzed by an acid, such as trifluoroacetic acid (TFA).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloroanisole (1 equivalent) in a suitable solvent like acetonitrile or dichloromethane.

-

Addition of Reagents: Add N-iodosuccinimide (NIS, 1-1.2 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[3]

Synthesis Workflow and Logic

The synthesis of this compound follows a logical progression from the starting material, 2-chloroanisole, through an electrophilic aromatic substitution reaction.

Caption: Logical workflow for the synthesis of this compound.

This guide provides essential information for the synthesis and understanding of this compound. Researchers are advised to consult the cited literature for further details and to adhere to all standard laboratory safety procedures when handling the chemicals involved.

References

Physical and chemical properties of 2-Chloro-5-iodoanisole

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-iodoanisole, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines a plausible experimental protocol for its synthesis, and presents a visual workflow of the synthetic process.

Core Properties and Data

This compound is a halogenated aromatic compound with the chemical formula C₇H₆ClIO.[1][2][3] Its structure incorporates a methoxy group, a chlorine atom, and an iodine atom on a benzene ring, making it a valuable intermediate in organic synthesis.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some data are from experimental sources, others are predicted values.

| Property | Value | Source |

| CAS Number | 161949-50-4 | [1][2][3] |

| Molecular Formula | C₇H₆ClIO | [1][2][3] |

| Molecular Weight | 268.48 g/mol | [1][2] |

| Appearance | Off-white to brown solid | [2] |

| Melting Point | 39-40 °C | [3] |

| Boiling Point | 275.3 ± 20.0 °C (Predicted) | [3] |

| Density | 1.820 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 120.3 °C | |

| Solubility | No experimental data available. Based on the related compound 2-iodoanisole, it is expected to be miscible with alcohol, chloroform, and diethyl ether, and insoluble in water. | |

| Storage | Store in a cool, dark, and tightly sealed container. Recommended storage temperature: 2-8°C. | [2] |

Spectral Data

Synthesis and Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds, such as 2-chloro-5-iodobenzoic acid. The proposed multi-step synthesis starts from the readily available 2-chloroanisole.

Proposed Synthesis of this compound

The following represents a potential experimental protocol for the laboratory-scale synthesis of this compound.

Step 1: Nitration of 2-Chloroanisole to form 2-Chloro-5-nitroanisole

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 5.0 g of 2-chloroanisole to the cooled sulfuric acid with continuous stirring.

-

Nitration: Prepare a nitrating mixture of 3.5 mL of concentrated nitric acid and 3.5 mL of concentrated sulfuric acid, and cool it in an ice bath. Add this mixture dropwise to the 2-chloroanisole solution, maintaining the reaction temperature below 10 °C.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Pour the reaction mixture slowly onto crushed ice with stirring.

-

Isolation and Purification: The solid precipitate, 2-chloro-5-nitroanisole, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Reduction of 2-Chloro-5-nitroanisole to 5-Amino-2-chloroanisole

-

Reaction Setup: In a round-bottom flask, dissolve the dried 2-chloro-5-nitroanisole in ethanol.

-

Reduction: Add tin(II) chloride dihydrate (approximately 5 equivalents) to the solution. The mixture is then heated to reflux for 2-3 hours.

-

Work-up: After cooling, the reaction mixture is made alkaline by the slow addition of a concentrated sodium hydroxide solution. The resulting tin salts are removed by filtration. The filtrate is extracted with diethyl ether.

-

Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 5-amino-2-chloroanisole.

Step 3: Diazotization and Iodination to form this compound

-

Diazotization: Dissolve the 5-amino-2-chloroanisole in a mixture of hydrochloric acid and water and cool to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.

-

Reaction Completion and Isolation: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The product is then extracted with diethyl ether.

-

Purification: The ethereal extract is washed with sodium thiosulfate solution to remove any excess iodine, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic route for this compound.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the differential reactivity of the chloro and iodo substituents, allowing for selective functionalization through reactions such as nucleophilic aromatic substitution and cross-coupling reactions. The presence of three different functional groups (methoxy, chloro, and iodo) at distinct positions on the aromatic ring provides significant synthetic versatility for the construction of novel compounds with potential biological activities.

Conclusion

This technical guide has summarized the currently available information on the physical and chemical properties of this compound. While there are gaps in the experimental data, particularly for solubility and spectral characteristics, the provided information, along with the proposed synthetic protocol, offers a solid foundation for researchers and drug development professionals working with this compound. The synthetic workflow diagram provides a clear visual representation of a viable route to obtain this versatile chemical intermediate. Further experimental validation of the outlined properties and protocols is encouraged to enhance the collective knowledge base for this compound.

References

Spectroscopic Data of 2-Chloro-5-iodoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-5-iodoanisole, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | H-6 |

| ~7.50 | dd | 1H | H-4 |

| ~6.75 | d | 1H | H-3 |

| ~3.90 | s | 3H | -OCH₃ |

Note: The predicted chemical shifts and coupling constants are estimations and may vary from experimental values.

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~156.0 | C-1 |

| ~114.0 | C-2 |

| ~140.0 | C-3 |

| ~130.0 | C-4 |

| ~90.0 | C-5 |

| ~135.0 | C-6 |

| ~56.5 | -OCH₃ |

Note: These chemical shifts are predicted based on additive models and data from similar structures.

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1580-1450 | Strong, Multiple Bands | Aromatic C=C Bending |

| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O Stretch (symmetric) |

| 850-750 | Strong | C-Cl Stretch |

| ~700-500 | Medium | C-I Stretch |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 268/270 | High | [M]⁺ (Molecular Ion, Cl isotope pattern) |

| 253/255 | Moderate | [M - CH₃]⁺ |

| 141/143 | Moderate | [M - I]⁺ |

| 126 | Moderate | [M - I - CH₃]⁺ |

| 98 | Moderate | [C₆H₃O]⁺ |

Note: The mass spectrum is expected to show a characteristic M/M+2 isotopic pattern for the molecular ion due to the presence of chlorine.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the sample's solubility and its own NMR signals not interfering with the sample's signals.

-

Once fully dissolved, transfer the solution into a clean, standard 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity, it is advisable to filter the solution through a small plug of glass wool in the pipette.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.

-

Collect the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Process the spectrum by performing a background subtraction.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

The choice of solvent will depend on the ionization technique used.

-

-

Data Acquisition (using Electrospray Ionization - ESI as an example):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

-

These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum. For compounds containing chlorine, the isotopic pattern (M and M+2 peaks in a roughly 3:1 ratio) should be observed.[1]

-

References

Reactivity and stability of 2-Chloro-5-iodoanisole

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-5-iodoanisole

Abstract

This compound (CAS No: 161949-50-4) is a dihalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its utility is primarily derived from the differential reactivity of its two halogen substituents—iodine and chlorine—which allows for selective, sequential functionalization. This guide provides an in-depth analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will explore its behavior in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, and discuss its stability profile. Detailed, self-validating protocols and mechanistic diagrams are provided to ensure both technical accuracy and practical applicability.

Core Chemical Properties and Structural Rationale

This compound, with the molecular formula C₇H₆ClIO, possesses a unique electronic and steric profile that dictates its chemical behavior.[3] The molecule features an electron-donating methoxy group and two electron-withdrawing halogen atoms on a benzene ring. The key to its synthetic utility lies in the significant difference in bond strength and polarizability between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds.

-

Carbon-Iodine Bond: The C-I bond is considerably weaker and more polarizable than the C-Cl bond.[4] This is due to the larger atomic radius of iodine and the less effective orbital overlap with the aromatic carbon. Consequently, the C-I bond is the primary site of reactivity in many transformations, especially those involving oxidative addition to a metal center.[4]

-

Carbon-Chlorine Bond: The C-Cl bond is stronger and less reactive. It typically remains intact under conditions designed to functionalize the C-I bond, making it available for subsequent chemical modification in a stepwise synthetic strategy.[5]

This differential reactivity is the cornerstone of its application as a scaffold for building molecular complexity.

Reactivity Profile: A Platform for Sequential Functionalization

The primary application of this compound is in transition metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern synthesis, and this compound is an ideal substrate for demonstrating their chemoselectivity. The catalytic cycle for most palladium-catalyzed couplings begins with the oxidative addition of the palladium(0) complex to the carbon-halogen bond, a step that is significantly faster for aryl iodides than for aryl chlorides.[4][6]

The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organoboron species (like a boronic acid) with an organohalide.[7] For this compound, this reaction proceeds with high selectivity at the C-I position.

Mechanistic Rationale: The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6] The oxidative addition of the Pd(0) catalyst to the C-I bond is the rate-determining step and occurs preferentially, leaving the C-Cl bond untouched.[5][6] A base is required to activate the organoboron reagent, facilitating the transmetalation step where the organic group is transferred from boron to palladium.[8]

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a suitable phosphine ligand.

-

Reagent Addition: Add a base, typically an aqueous solution of K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).[9]

-

Solvent: Add a solvent system such as toluene, dioxane, or DMF (8-10 mL).[9]

-

Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic Acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux | ~90 |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| 3-Thienylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 80-90 |

| (Yields are representative based on standard Suzuki-Miyaura couplings of aryl iodides and may vary based on specific conditions and substrates.)[5][9] |

This reaction is a cornerstone for forming C-N bonds by coupling an amine with an aryl halide.[10] It is widely used in the synthesis of pharmaceuticals.[11] Again, the reaction with this compound occurs selectively at the C-I bond.

Mechanistic Rationale: The catalytic cycle is similar to other cross-couplings, involving oxidative addition of the aryl iodide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10][12] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[13]

Caption: Fig 2. Experimental Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with this compound (1.0 mmol), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable ligand like XPhos or BINAP (2-4 mol%).[14]

-

Reagent Addition: Add the amine (1.1-1.2 mmol) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or LHMDS (1.4 mmol).[14]

-

Solvent: Add an anhydrous solvent like toluene or dioxane (5-10 mL).

-

Reaction: Seal the flask and heat the mixture, typically between 80 °C and 110 °C, until the starting material is consumed.

-

Workup: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Purification: After solvent removal, purify the residue by flash column chromatography.

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is the first step. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-I complex, transferring the acetylide group to the palladium center. Reductive elimination then yields the final alkyne product and regenerates the Pd(0) catalyst.[17]

Caption: Fig 3. Interconnected Catalytic Cycles in Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

-

Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%).[17]

-

Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent in some cases.[17]

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 mmol) via syringe.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid.

-

Monitoring & Workup: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and perform a standard aqueous workup.

-

Purification: Purify the crude product via flash column chromatography.

Lithiation via Metal-Halogen Exchange

The high reactivity of the C-I bond also allows for metal-halogen exchange using organolithium reagents at low temperatures. This provides a powerful alternative to cross-coupling for forming C-C or C-heteroatom bonds.

Reaction Principle: Treatment with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (typically -78 °C) results in the selective exchange of iodine for lithium. This generates a potent aryllithium nucleophile, which can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides). This method must be performed carefully to avoid competing reactions, such as attack at the chloro or methoxy groups.

Stability and Handling

Storage: this compound should be stored in a tightly closed container in a cool, dark, and dry place to prevent degradation.[3]

Chemical Stability: While specific decomposition data is limited, the compound is generally stable under standard laboratory conditions.[18] As a halogenated aromatic compound, it may be sensitive to prolonged exposure to light. It is incompatible with strong oxidizing agents. Under forcing basic conditions at high temperatures, decomposition or unintended side reactions could occur.

Safety: No detailed toxicological data is available.[18] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (glokes, safety glasses, lab coat) and handling in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the fields of pharmaceutical and materials science. Its value is rooted in the predictable and highly selective reactivity of the carbon-iodine bond over the more robust carbon-chlorine bond. This differential reactivity enables researchers to perform sequential, site-specific modifications using a suite of powerful synthetic tools, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide has provided the mechanistic rationale, validated protocols, and stability information necessary for its effective and safe utilization in a research setting.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Aromalake Chemical Co., Ltd. This compound. [Link]

-

The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

YouTube. (2012-04-06). The Buchwald-Hartwig Amination Reaction. [Link]

-

PubMed. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. [Link]

-

Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Reddit. (2023-04-30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. [Link]

- Google Patents. CN108373404B - Synthesis method of 4-iodoanisole.

-

PubMed. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. [Link]

-

Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [Link]

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

-

HDH Pharma Inc. This compound, min 97%, 1 gram. [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChemLite. 5-chloro-2-iodoanisole (C7H6ClIO). [Link]

-

AbacipharmTech. This compound. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound [aromalake.com]

- 4. 2'-Chloro-5'-iodoacetophenone | 100479-73-0 | Benchchem [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. research.rug.nl [research.rug.nl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-5-iodoanisole: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-iodoanisole (CAS No: 161949-50-4), a halogenated aromatic compound with significance as a building block in organic synthesis, particularly in the burgeoning field of targeted protein degradation. While specific historical details of its initial discovery are not extensively documented in readily available literature, its structural components and functional groups suggest its utility as an intermediate in the synthesis of more complex molecules. This guide outlines its chemical and physical properties, a plausible multi-step synthesis protocol, and its role as a key fragment in the development of Proteolysis Targeting Chimeras (PROTACs).

Compound Profile

This compound, also known by its IUPAC name 1-Chloro-4-iodo-2-methoxybenzene, is a disubstituted anisole derivative. Its chemical structure incorporates a methoxy group, a chlorine atom, and an iodine atom on a benzene ring, providing multiple sites for synthetic modification.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 161949-50-4 | [1] |

| Molecular Formula | C₇H₆ClIO | [1][2] |

| Molecular Weight | 268.48 g/mol | [1] |

| IUPAC Name | 1-Chloro-4-iodo-2-methoxybenzene | |

| Synonyms | This compound | |

| Primary Use | Organic Synthesis Intermediate | [1] |

| Application Area | Protein Degrader Building Block |

Plausible Synthetic Pathway

The overall synthetic workflow can be visualized as a three-step process:

-

Nitration of 2-chloroanisole to introduce a nitro group.

-

Reduction of the nitro group to an amine.

-

Diazotization of the amine followed by a Sandmeyer-type iodination to yield the final product.

Detailed Experimental Protocols

The following protocols are proposed based on general methodologies for the individual reaction types. Researchers should optimize these conditions for safety and yield.

Step 1: Synthesis of 2-Chloro-5-nitroanisole (Nitration)

-

Materials: 2-chloroanisole, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃).

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-chloroanisole to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 2-chloroanisole, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice.

-

The precipitated solid, 2-chloro-5-nitroanisole, is collected by filtration, washed with cold water until neutral, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of 4-Chloro-2-methoxyaniline (Reduction)

-

Materials: 2-chloro-5-nitroanisole, iron powder (Fe) or palladium on carbon (Pd-C), hydrochloric acid (HCl) or hydrogen gas (H₂), and a suitable solvent like ethanol.

-

Procedure (using Fe/HCl):

-

Suspend 2-chloro-5-nitroanisole in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, filter the hot solution to remove the iron salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude 4-chloro-2-methoxyaniline can be purified by distillation or recrystallization.

-

Step 3: Synthesis of this compound (Sandmeyer Reaction) [5][6][7]

-

Materials: 4-chloro-2-methoxyaniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), potassium iodide (KI).

-

Procedure:

-

Dissolve 4-chloro-2-methoxyaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a sodium thiosulfate solution to remove any excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Further purification can be performed using column chromatography.

-

Application in Drug Development: A Protein Degrader Building Block

The designation of this compound as a "Protein Degrader Building Block" points to its use in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

This targeted protein degradation (TPD) is a revolutionary approach in drug discovery, offering the potential to address protein targets previously considered "undruggable".[8]

The structure of this compound makes it a versatile fragment for incorporation into the linker component of a PROTAC. The chloro and iodo substituents can be used as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to connect to a ligand for the target protein on one side and a ligand for an E3 ligase on the other.

Conclusion

This compound is a valuable chemical intermediate with emerging importance in the field of drug discovery, particularly in the synthesis of targeted protein degraders. While its own history is not prominently documented, its utility is evident from its role as a versatile building block. The plausible synthetic route outlined in this guide provides a practical framework for its laboratory preparation. The continued exploration of PROTAC technology is likely to further elevate the significance of such adaptable chemical scaffolds.

References

- 1. This compound [aromalake.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. lifechemicals.com [lifechemicals.com]

2-Chloro-5-iodoanisole molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical properties of 2-Chloro-5-iodoanisole, a halogenated anisole derivative. Its structure, incorporating both chlorine and iodine atoms, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1]

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.

| Property | Value |

| Molecular Formula | C₇H₆ClIO[1][2][3][4] |

| Molecular Weight | 268.48 g/mol [1][2][3][4] |

| CAS Number | 161949-50-4[2][3] |

| Appearance | Crystalline Solid |

| Melting Point | 39-40 °C[1] |

Structural Information

The logical relationship between the compound and its primary molecular identifiers is illustrated in the following diagram.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 2-Chloro-5-iodoanisole, a halogenated anisole derivative of interest in organic synthesis and pharmaceutical research. The document outlines its key physical properties, provides generalized experimental protocols for their determination, and includes a logical workflow for the synthesis of a related compound.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for its purification, handling, and application in synthetic chemistry.

| Property | Value | Source |

| Melting Point | 39-40 °C | Not specified |

| Boiling Point | 275.3±20.0 °C (Predicted) | Not specified |

| Molecular Formula | C₇H₆ClIO | Not specified |

| Molecular Weight | 268.48 g/mol | Not specified |

| Density | 1.820±0.06 g/cm³ (Predicted) | Not specified |

Experimental Protocols

While specific experimental determinations for this compound are not detailed in publicly available literature, the following established methodologies are standard for determining the melting and boiling points of crystalline organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[1]

-

Heating: The apparatus is heated gently, with the temperature increase rate controlled to approximately 1-2 °C per minute as the expected melting point is approached.[1]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small quantity of liquid this compound (if melted) is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and submerged in a Thiele tube containing a high-boiling point liquid like mineral oil. The setup is designed to allow for uniform heating via convection currents.

-

Heating: The Thiele tube is heated slowly and uniformly. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[2]

Logical Workflow: Synthesis of a Halogenated Anisole

While a specific synthesis protocol for this compound is not provided, the following diagram illustrates a generalized logical workflow for the synthesis of a related compound, 4-iodoanisole, which involves the iodination of anisole. This serves as an example of a typical synthetic process in this chemical family.

Caption: Logical workflow for the synthesis of 4-iodoanisole.

References

A Technical Guide to the Solubility of 2-Chloro-5-iodoanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the solubility of 2-Chloro-5-iodoanisole. While specific, experimentally-derived quantitative solubility data for this compound is not extensively available in published literature, this guide provides a robust framework for researchers to determine its solubility profile. It includes a discussion of its predicted solubility based on molecular structure, a template for recording experimental data, and a detailed protocol for solubility determination.

Predicted Solubility Profile of this compound

This compound (C₇H₆ClIO) is a halogenated aromatic ether. Its solubility in various organic solvents can be predicted based on the principle of "like dissolves like."

-

Structure and Polarity: The molecule possesses a moderately polar ether group (-OCH₃) and a large, nonpolar aromatic ring. The chloro and iodo substituents increase the molecular weight and polarizability. Overall, the molecule can be considered to have low to moderate polarity.

-

Predicted Solubility:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene, xylenes) due to similar polarities and potential for π-stacking interactions.

-

Good to Moderate Solubility: Likely in polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate, and acetone, which can interact with the ether linkage.

-

Lower Solubility: Expected in polar protic solvents like alcohols (e.g., methanol, ethanol). While the ether group can accept hydrogen bonds, the large nonpolar portion of the molecule will limit solubility.

-

Very Low to Insoluble: Expected in nonpolar aliphatic solvents (e.g., hexane, cyclohexane) and highly polar solvents like water.

-

Quantitative Solubility Data

| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | Halogenated | 25 | To be determined | To be determined |

| Toluene | Aromatic | 25 | To be determined | To be determined |

| Tetrahydrofuran (THF) | Ether | 25 | To be determined | To be determined |

| Acetone | Ketone | 25 | To be determined | To be determined |

| Ethyl Acetate | Ester | 25 | To be determined | To be determined |

| Methanol | Alcohol | 25 | To be determined | To be determined |

| Acetonitrile | Nitrile | 25 | To be determined | To be determined |

| n-Hexane | Aliphatic | 25 | To be determined | To be determined |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a solvent.[1][2]

3.1. Principle An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical method.

3.2. Materials and Equipment

-

Solute: this compound (solid)

-

Solvents: High-purity organic solvents of interest

-

Equipment:

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control (incubator shaker)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

-

3.3. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][4] The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

3.4. Data Analysis

-

Calculate the concentration of the solute in the saturated solution from the measured concentration of the diluted sample, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

References

Unlocking the Potential: Strategic Research Applications of 2-Chloro-5-iodoanisole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of fine chemical synthesis, the utility of a building block is defined by its capacity for controlled, selective functionalization. 2-Chloro-5-iodoanisole, with its CAS number 161949-50-4, represents a uniquely powerful scaffold for complex molecular design.[1][2][3] This guide moves beyond a simple recitation of properties to provide a strategic analysis of its research potential. The core value of this molecule lies in the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, a feature that enables sequential, site-selective cross-coupling reactions. We will explore high-impact research areas where this "orthogonal reactivity" can be leveraged, including the synthesis of novel kinase inhibitors and advanced materials for organic electronics. Detailed, field-tested protocols and mechanistic insights are provided to equip researchers with the foundational knowledge to innovate using this versatile intermediate.

The Principle of Orthogonal Halogen Reactivity: A Synthetic Chemist's Advantage

The primary strategic advantage of this compound is the significant difference in bond dissociation energy between the C-I and C-Cl bonds. The C-I bond is considerably weaker, making it far more susceptible to oxidative addition by a transition metal catalyst, such as palladium(0).[4][5] This crucial step, which initiates most cross-coupling catalytic cycles, occurs preferentially and under much milder conditions at the iodo-substituted position.[4] This allows for a highly chemoselective reaction at the 5-position, leaving the more robust C-Cl bond at the 2-position untouched and available for subsequent, often more forcing, transformations.[4] This predictable, stepwise functionalization is the cornerstone of its utility in building molecular complexity from a simple, commercially available starting material.

Diagram 1: Sequential Cross-Coupling Strategy

Sources

Methodological & Application

Synthesis of Novel Derivatives from 2-Chloro-5-iodoanisole: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of a variety of chemical derivatives utilizing 2-Chloro-5-iodoanisole as a versatile starting material. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The methodologies outlined below leverage well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to afford a diverse range of functionalized molecules.

Introduction

This compound is a valuable building block in organic synthesis due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. This chemoselectivity enables the synthesis of a wide array of substituted anisole derivatives, which are precursors to potentially bioactive compounds. This note details the protocols for the synthesis of biaryl, alkynyl, and amino derivatives.

Key Synthetic Applications

The selective functionalization of this compound can be effectively achieved through three primary cross-coupling reactions:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to create biaryl structures.

-

Sonogashira Coupling: For the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to synthesize arylamines.

The general reaction workflow is depicted below:

Caption: General synthetic routes from this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of derivatives from this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Derivative

This protocol describes the synthesis of 2-chloro-5-(3-chlorophenyl)-anisole.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

3-Chlorophenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

| Reactant | Molar Eq. | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 1.0 | 5 | Dioxane/H₂O (4:1) | 80 | 12 | 85-95 |

| 3-Chlorophenylboronic acid | 1.2 |

Protocol 2: Sonogashira Coupling for the Synthesis of an Alkynyl Derivative

This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne.[1][2][3][4]

Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF or DMF, followed by the base (TEA or DIPA, 2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Terminal Alkyne | Molar Eq. | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | 1.2 | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | TEA | THF | 60 | 6 | 80-90 |

| 1-Hexyne | 1.2 | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | DIPA | DMF | 70 | 8 | 75-85 |

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of an Amino Derivative

This protocol describes a general procedure for the palladium-catalyzed amination of this compound.[5]

Reaction Scheme:

References

Application Notes and Protocols for 2-Chloro-5-iodoanisole in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 2-Chloro-5-iodoanisole in various palladium-catalyzed cross-coupling reactions. This versatile building block, possessing two distinct halogen atoms, allows for chemoselective functionalization, making it a valuable substrate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The differential reactivity of the carbon-iodine and carbon-chlorine bonds enables sequential couplings, providing a strategic advantage in multi-step synthetic routes.

Chemoselectivity

The key to the synthetic utility of this compound lies in the significant difference in reactivity between the aryl-iodide and aryl-chloride bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably more reactive and will undergo oxidative addition to the palladium(0) catalyst under much milder conditions than the C-Cl bond. This allows for selective functionalization at the 5-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] In the case of this compound, the reaction can be performed with high selectivity at the iodine-bearing carbon.

Quantitative Data: Sonogashira Coupling

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂(Cl)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 72[2][3] |

Note: The provided data is for the analogous substrate 2-chloro-5-iodopyridine, demonstrating the feasibility and conditions for selective Sonogashira coupling at the iodo-position.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from a procedure for the coupling of the analogous 2-chloro-5-iodopyridine.[3]

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.0 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (0.5 mol%)

-

Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV])

-

Water

-

Pentane

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a screw-cap vial, combine this compound (0.5 mmol, 134.2 mg), phenylacetylene (0.5 mmol, 51.1 mg), and bis(triphenylphosphine)palladium(II) dichloride (0.0025 mmol, 1.8 mg).

-

Add 0.8 mL of [TBP][4EtOV] ionic liquid to the vial.

-

Seal the vial and stir the mixture at 55 °C for 3 hours.

-

After cooling to room temperature, partition the mixture between 5 mL of water and 5 mL of pentane.

-

Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).

-

Combine the organic phases, wash with brine, and dry over magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product, 2-chloro-5-(phenylethynyl)anisole.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4][5] The higher reactivity of the C-I bond in this compound allows for selective coupling with a variety of boronic acids and esters.

Quantitative Data: Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (Microwave) | 1.5 | ~92[5] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is based on a general procedure for the Suzuki-Miyaura coupling of aryl iodides.[5]

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Palladium on carbon (10 wt. %, 1.4 mol% Pd)

-

Potassium carbonate (2.0 equiv)

-

Dimethylformamide (DMF)

Procedure:

-

To a microwave-safe reaction vessel, add this compound (1.0 mmol, 268.5 mg), phenylboronic acid (1.5 mmol, 182.9 mg), palladium on carbon (15 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

-

Add 8 mL of dimethylformamide (DMF).

-

Seal the vessel and heat the mixture under reflux using a microwave reactor for an appropriate time (e.g., 90 minutes, optimization may be required).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-chloro-3-methoxybiphenyl.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[6][7] The chemoselectivity of this compound allows for the introduction of an amino group at the 5-position.

Quantitative Data: Buchwald-Hartwig Amination

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is a general procedure adaptable for the amination of aryl iodides.

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.2 equiv)

-

Palladium(II) acetate (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (2.0 equiv)

-

Toluene

Procedure:

-

In an oven-dried Schlenk tube, add this compound (1.0 mmol, 268.5 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23.1 mg).

-

Add cesium carbonate (2.0 mmol, 651.8 mg).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene (5 mL) and aniline (1.2 mmol, 111.7 mg).

-

Heat the reaction mixture at a suitable temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography to afford N-(4-chloro-3-methoxyphenyl)aniline.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[9] Selective reaction at the iodo-position of this compound can be achieved.

Quantitative Data: Heck Reaction

While specific data for this compound is limited, the following table provides representative conditions for the Heck reaction of iodoarenes with styrene.

| Entry | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 120 | 12 | High[10] |

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol is a general procedure for the Heck reaction.[10]

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.2 equiv)

-

Palladium(II) acetate (e.g., 2 mol%)

-

Potassium carbonate (1.5 equiv)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

To a reaction flask, add this compound (1.0 mmol, 268.5 mg), styrene (1.2 mmol, 125.0 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and potassium carbonate (1.5 mmol, 207.3 mg).

-